![molecular formula C13H8BrN3OS B2528738 3-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1003159-88-3](/img/structure/B2528738.png)

3-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a chemical compound that belongs to the class of thienopyrimidines . Thienopyrimidines are important in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of thienopyrimidines often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides .

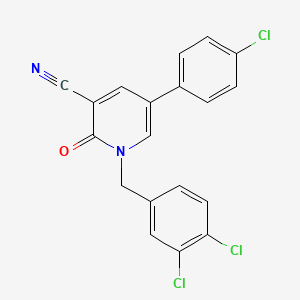

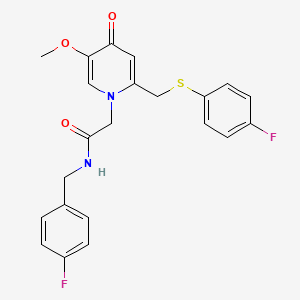

Molecular Structure Analysis

Thienopyrimidines have a unique molecular structure that includes a thiophene ring fused with a pyrimidine ring . This structure is key to their biological activity and forms the basis for their use in medicinal chemistry .

Chemical Reactions Analysis

Thienopyrimidines can undergo a variety of chemical reactions. For example, heating thiophene-2-carboxamides in formic acid can afford thienopyrimidin-4-ones . Alternatively, the reaction of compounds with TMD in xylene can produce β-keto amides .

Scientific Research Applications

Anticancer Activity

Thieno[2,3-d]pyrimidin-4(3H)-ones, a class of compounds to which 3-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide belongs, have been evaluated for their anticancer activity . Some of these compounds have shown remarkable anticancer activity across various cancer cell lines .

Synthesis of Novel Analogs

The compound can be used in the synthesis of novel analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones, which have potential applications in cancer cell growth inhibition .

Probing Mycobacterial Oxidative Phosphorylation Pathway

Thieno[3,2-d]pyrimidin-4-amine derivatives, a class related to 3-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide, can be used as a new tool to probe the mycobacterial oxidative phosphorylation pathway .

Antiviral Activity

Thieno[2,3-d]pyrimidines, a broader class of compounds that includes 3-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide, have been studied for their antiviral properties .

Anti-Inflammatory Activity

Thieno[2,3-d]pyrimidines have also been investigated for their anti-inflammatory properties .

Antimicrobial Activity

These compounds have shown potential in antimicrobial applications .

Antidiabetic Activity

Research has also explored the antidiabetic properties of Thieno[2,3-d]pyrimidines .

Treatment of CNS Disorders

Thieno[2,3-d]pyrimidines have been studied for their potential in treating Central Nervous System (CNS) disorders .

Future Directions

Mechanism of Action

Target of Action

Thieno[3,2-d]pyrimidines, a class of compounds to which this compound belongs, have been reported to exhibit diverse biological activities . They have been found to inhibit Epidermal Growth Factor Receptor (EGFR/ErbB-2) tyrosine kinase and have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .

Mode of Action

Thieno[3,2-d]pyrimidin-4-ones, a related class of compounds, have been synthesized by heating thiophene-2-carboxamides in formic acid . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

It is known that thieno[3,2-d]pyrimidin-4-amines inhibit cytochrome bd oxidase (cyt- bd), a component of the mycobacterial oxidative phosphorylation pathway .

Result of Action

Some thieno[3,2-d]pyrimidines have been found to exhibit very good antimycobacterial activity . Additionally, thieno[3,2-d]pyrimidin-4-amines have been found to inhibit Cyt- bd, suggesting that this compound may have similar effects .

properties

IUPAC Name |

3-bromo-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrN3OS/c14-9-3-1-2-8(6-9)12(18)17-11-10-4-5-19-13(10)16-7-15-11/h1-7H,(H,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQKRTUISOFGKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NC2=C3C=CSC3=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2528655.png)

![5-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2528656.png)

![N-benzyl-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2528657.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2528659.png)

![Ethyl 2-[3-(3,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2528661.png)

![N-(4-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2528663.png)

![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2528664.png)

![2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2528666.png)

![N-(3-methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2528669.png)

![2-bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrobromide](/img/structure/B2528673.png)

![4-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2528675.png)

![2-((6-((3-fluorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2528676.png)